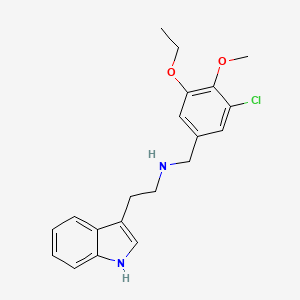![molecular formula C23H28ClN3O4S B12485007 [4-Chloro-3-(piperidin-1-ylsulfonyl)phenyl][4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B12485007.png)
[4-Chloro-3-(piperidin-1-ylsulfonyl)phenyl][4-(2-methoxyphenyl)piperazin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-Chloro-3-(piperidin-1-ylsulfonyl)phenyl][4-(2-methoxyphenyl)piperazin-1-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of piperidine, sulfonyl, and piperazine moieties, which contribute to its distinctive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-Chloro-3-(piperidin-1-ylsulfonyl)phenyl][4-(2-methoxyphenyl)piperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-chlorobenzene sulfonyl chloride with piperidine to form 4-chloro-3-(piperidin-1-ylsulfonyl)benzene. This intermediate is then reacted with 4-(2-methoxyphenyl)piperazine in the presence of a suitable base to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
[4-Chloro-3-(piperidin-1-ylsulfonyl)phenyl][4-(2-methoxyphenyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like ether or tetrahydrofuran.
Substitution: Amines, thiols; reactions often require the presence of a base and are conducted in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Amino or thio-substituted derivatives
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [4-Chloro-3-(piperidin-1-ylsulfonyl)phenyl][4-(2-methoxyphenyl)piperazin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound has been studied for its potential as a pharmacological agent. Its interactions with various biological targets make it a candidate for drug development, particularly in the areas of neuropharmacology and oncology.
Medicine
In medicine, research is ongoing to explore the therapeutic potential of this compound. Its ability to interact with specific molecular targets suggests it could be useful in treating conditions such as cancer, neurological disorders, and inflammatory diseases.
Industry
Industrially, this compound is used in the development of specialty chemicals and materials. Its unique properties make it valuable in the production of polymers, coatings, and other advanced materials.
Mecanismo De Acción
The mechanism of action of [4-Chloro-3-(piperidin-1-ylsulfonyl)phenyl][4-(2-methoxyphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting an anti-cancer effect. The exact pathways and molecular interactions are still under investigation, but the compound’s ability to affect multiple targets makes it a promising candidate for further research.
Comparación Con Compuestos Similares
Similar Compounds
[4-Chloro-3-(piperidin-1-ylsulfonyl)phenyl][4-(2-methoxyphenyl)piperazin-1-yl]methanone: Unique due to its combination of piperidine, sulfonyl, and piperazine moieties.
Sodium Picosulfate: Contains a sulfonyl group but differs in its overall structure and applications.
Thiophene Derivatives: Share some structural similarities but are primarily used in different applications such as OLEDs and photovoltaics.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C23H28ClN3O4S |
|---|---|
Peso molecular |
478.0 g/mol |
Nombre IUPAC |
(4-chloro-3-piperidin-1-ylsulfonylphenyl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C23H28ClN3O4S/c1-31-21-8-4-3-7-20(21)25-13-15-26(16-14-25)23(28)18-9-10-19(24)22(17-18)32(29,30)27-11-5-2-6-12-27/h3-4,7-10,17H,2,5-6,11-16H2,1H3 |
Clave InChI |
HNBBWJWVTFFHKO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12484930.png)
![N-[(5-methyl-1H-benzotriazol-1-yl)methyl]quinolin-6-amine](/img/structure/B12484936.png)
![2-[({2-[(2-Chlorobenzyl)oxy]naphthalen-1-yl}methyl)amino]-2-methylpropan-1-ol](/img/structure/B12484939.png)
![{4-[(4-Bromophenyl)amino]piperidin-1-yl}(thiophen-2-yl)methanone](/img/structure/B12484944.png)
![4-({(2R,3S,4S)-2-ethyl-1-[(4-methoxyphenyl)carbonyl]-3-methyl-1,2,3,4-tetrahydroquinolin-4-yl}amino)phenyl thiocyanate](/img/structure/B12484947.png)
![N-(3-ethoxyphenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B12484951.png)

![N-{5-[(3,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B12484957.png)
![Methyl 5-{[(3,5-dichloro-4-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12484961.png)
![ethyl 6-{5-[(acetylsulfanyl)methyl]-2-oxo-2,3-dihydro-1H-imidazol-4-yl}-6-oxohexanoate](/img/structure/B12484969.png)

![N-({4-[(E)-morpholin-4-yldiazenyl]phenyl}sulfonyl)-2-phenoxyacetamide](/img/structure/B12484985.png)
![N-(2,5-dichlorophenyl)-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B12485006.png)
![1-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxyphenyl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B12485019.png)
